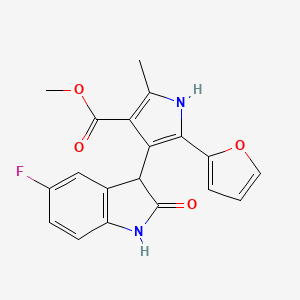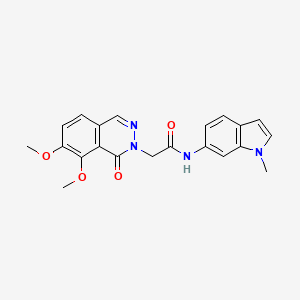
3-(4-Fluorophenyl)-1,2-benzoxazol-6-yl 3,4,5-trimethoxybenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-Fluorophenyl)-1,2-benzoxazol-6-yl 3,4,5-trimethoxybenzoate is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzoxazole ring fused with a fluorophenyl group and a trimethoxybenzoate moiety, making it a subject of study for its chemical reactivity and biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Fluorophenyl)-1,2-benzoxazol-6-yl 3,4,5-trimethoxybenzoate typically involves multi-step organic reactions. One common method starts with the preparation of the benzoxazole ring, which can be synthesized through the cyclization of 2-aminophenol with a suitable carboxylic acid derivative under acidic conditions. The fluorophenyl group is then introduced via a nucleophilic substitution reaction using 4-fluorobenzoyl chloride. Finally, the trimethoxybenzoate moiety is attached through esterification with 3,4,5-trimethoxybenzoic acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the purification processes such as recrystallization and chromatography are scaled up to ensure the compound’s purity.
Analyse Chemischer Reaktionen
Types of Reactions
3-(4-Fluorophenyl)-1,2-benzoxazol-6-yl 3,4,5-trimethoxybenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate, leading to the formation of corresponding quinones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and reduced derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-(4-Fluorophenyl)-1,2-benzoxazol-6-yl 3,4,5-trimethoxybenzoate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism by which 3-(4-Fluorophenyl)-1,2-benzoxazol-6-yl 3,4,5-trimethoxybenzoate exerts its effects involves its interaction with cellular targets. In cancer research, it has been shown to bind to the colchicine site of tubulin, inhibiting tubulin polymerization and leading to microtubule destabilization. This disruption of microtubule dynamics results in cell cycle arrest at the G2/M phase and induces apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Combretastatin A-4: Another microtubule-destabilizing agent that binds to the colchicine site of tubulin.
4-Substituted Methoxybenzoyl-Aryl-Thiazole (SMART): A compound with a similar three-ring scaffold and potent antiproliferative activity.
2-Aryl-4-Benzoyl-Imidazole (ABI): Known for its antiproliferative properties and structural similarity.
Uniqueness
3-(4-Fluorophenyl)-1,2-benzoxazol-6-yl 3,4,5-trimethoxybenzoate is unique due to its specific combination of a benzoxazole ring, fluorophenyl group, and trimethoxybenzoate moiety. This unique structure contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for research and potential therapeutic applications.
Eigenschaften
Molekularformel |
C23H18FNO6 |
|---|---|
Molekulargewicht |
423.4 g/mol |
IUPAC-Name |
[3-(4-fluorophenyl)-1,2-benzoxazol-6-yl] 3,4,5-trimethoxybenzoate |
InChI |
InChI=1S/C23H18FNO6/c1-27-19-10-14(11-20(28-2)22(19)29-3)23(26)30-16-8-9-17-18(12-16)31-25-21(17)13-4-6-15(24)7-5-13/h4-12H,1-3H3 |
InChI-Schlüssel |
ZQXBRPQWGBXGCC-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)OC2=CC3=C(C=C2)C(=NO3)C4=CC=C(C=C4)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[1-(1H-indol-2-ylcarbonyl)piperidin-4-yl]-2-phenoxyacetamide](/img/structure/B14936015.png)
![N-(3,5-dimethoxyphenyl)-1,3-dimethyl-6-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B14936023.png)

![N-(4-methoxyphenyl)-3-{1-[2-(4-methoxyphenyl)ethyl]-2,5-dioxoimidazolidin-4-yl}propanamide](/img/structure/B14936031.png)
![N-[3-(2-methoxyethyl)-4-oxo-3,4-dihydro-1,2,3-benzotriazin-6-yl]-4-phenylbutanamide](/img/structure/B14936051.png)


![Methyl 5-(propan-2-yl)-2-[(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylcarbonyl)amino]-1,3-thiazole-4-carboxylate](/img/structure/B14936066.png)
![4-({[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)butanoic acid](/img/structure/B14936070.png)
![4-(1,2-benzothiazol-3-yl)-N-[2-oxo-2-(1,3,4-thiadiazol-2-ylamino)ethyl]piperazine-1-carboxamide](/img/structure/B14936073.png)
![methyl N-{[4-(1H-indol-3-ylcarbonyl)piperazin-1-yl]carbonyl}-L-methioninate](/img/structure/B14936074.png)


![3-[2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-oxoethyl]-7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one](/img/structure/B14936088.png)
